3-cyclopropylpyrrolidine-3-carbonitrile hydrochloride
Description
3-Cyclopropylpyrrolidine-3-carbonitrile hydrochloride (CAS: 1017179-93-9) is a bicyclic amine derivative with the molecular formula C₁₃H₁₉NO·HCl and a molecular weight of 205.30 g/mol (as free base; hydrochloride salt weight may vary). The compound features a pyrrolidine ring substituted with a cyclopropyl group and a nitrile moiety, stabilized as a hydrochloride salt to enhance solubility and reactivity in synthetic applications . It is primarily utilized as a building block in pharmaceutical and organic chemistry, enabling the synthesis of complex molecules through its reactive nitrile group and rigid cyclopropane-pyrrolidine framework .
Properties
CAS No. |
1823818-20-7 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-cyclopropylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-8(7-1-2-7)3-4-10-6-8;/h7,10H,1-4,6H2;1H |
InChI Key |
YHIRDENYKNUADB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCNC2)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-cyclopropylpyrrolidine-3-carbonitrile hydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with acrylonitrile to form 3-cyclopropylpyrrolidine-3-carbonitrile, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pressure.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Cyclopropylpyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Cyclopropylpyrrolidine-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-cyclopropylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of 3-Cyclopropylpyrrolidine-3-Carbonitrile Hydrochloride and Analogs
Key Observations:
- Pyrrolidine vs. Morpholine: The target compound’s pyrrolidine ring (5-membered) contrasts with the 6-membered morpholine ring in the second analog.
- Bicyclic vs. Monocyclic Systems: The azabicycloheptane analog’s fused ring system introduces steric hindrance, which may reduce nucleophilic reactivity compared to the monocyclic target compound .
- Functional Groups : The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to amides) compared to the ester group in the azabicycloheptane derivative .
Comparative Physicochemical and Analytical Data
Table 2: Dissolution and Stability Data of Hydrochloride Salts (Representative Examples)
Implications for this compound:
- Stability : Amitriptyline HCl’s 24-hour solution stability at room temperature underscores the importance of storage conditions for hydrochloride salts. The target compound may require similar analytical validation (e.g., RP-HPLC) for quality control .
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